5-Methoxy-alpha-methyltryptamine (5-MeO-aMT, CAS 1137-04-8) is a synthetic indolealkylamine and substituted tryptamine primarily procured as a high-purity analytical reference standard and a highly selective pharmacological probe. Typically supplied as a stable crystalline solid for laboratory workflows, it is utilized in advanced neuropharmacological assays to map serotonergic systems and calibrate forensic panels. Its structural framework—featuring a methoxy group at the 5-position of the indole ring and a methyl group at the alpha carbon of the ethylamine chain—confers a highly specific receptor binding profile that distinguishes it from endogenous monoamines and simpler tryptamine derivatives .
Substituting 5-MeO-aMT with its non-methoxylated parent compound, alpha-methyltryptamine (aMT), or other substituted tryptamines fundamentally compromises assay integrity and analytical resolution. While aMT acts as a potent monoamine releasing agent and a strong competitive inhibitor of monoamine oxidase A (MAO-A), the addition of the 5-methoxy group in 5-MeO-aMT drastically alters this neurochemical behavior. Using aMT as a generic class substitute in 5-HT receptor studies introduces severe confounding variables—namely, massive endogenous serotonin release and MAO-A blockade—which obscure direct receptor agonism data. Procuring the exact 5-MeO-aMT standard is mandatory to isolate 5-HT2A receptor activation from generalized monoamine system disruption and to ensure reproducibility in targeted screening [1].
In comparative enzymatic assays, 5-MeO-aMT demonstrates a drastically reduced affinity for monoamine oxidase A (MAO-A) compared to its non-methoxylated counterpart, aMT. While aMT is a potent MAO-A inhibitor with an IC50 of 380 nM, 5-MeO-aMT is extremely weak, exhibiting an IC50 of approximately 31,000 nM [1].
| Evidence Dimension | MAO-A Inhibition (IC50) |
| Target Compound Data | 31,000 nM |
| Comparator Or Baseline | aMT (380 nM) |
| Quantified Difference | ~82-fold reduction in MAO-A inhibition potency |
| Conditions | In vitro recombinant human MAO-A enzymatic assay |
Procuring 5-MeO-aMT ensures that serotonergic receptor assays are not contaminated by simultaneous MAO-A blockade, a critical failure point when using aMT as a baseline.
5-MeO-aMT functions as an exceptionally potent agonist at the 5-HT2A receptor, significantly outperforming classic tryptamine benchmarks. In vitro functional assays demonstrate that 5-MeO-aMT activates the 5-HT2A receptor with an EC50 of 2 to 8.4 nM. In direct comparative studies, its potency in activating this receptor was found to be 38-fold higher than that of N,N-dimethyltryptamine (DMT) and 361-fold higher than psilocin[1].
| Evidence Dimension | 5-HT2A Receptor Activation Potency |
| Target Compound Data | EC50 = 2 to 8.4 nM |
| Comparator Or Baseline | DMT (N,N-dimethyltryptamine) and Psilocin |
| Quantified Difference | 38-fold (vs DMT) and 361-fold (vs psilocin) higher activation potency |
| Conditions | In vitro functional receptor activation assay |
Allows researchers to achieve maximal receptor activation at low nanomolar concentrations, improving signal-to-noise ratios in high-throughput screening.
Unlike aMT, which is a powerful monoamine releasing agent, 5-MeO-aMT exhibits significantly weaker release properties, making it a cleaner probe for direct receptor interactions. In rat brain synaptosome assays, the EC50 for serotonin release induced by aMT is 22 to 68 nM. In contrast, 5-MeO-aMT requires a much higher concentration, with an EC50 of 460 nM for serotonin release, and even higher for dopamine (1,500 nM) and norepinephrine (8,900 nM) [1].
| Evidence Dimension | Serotonin Release Potency (EC50) |
| Target Compound Data | 460 nM |
| Comparator Or Baseline | aMT (22 - 68 nM) |
| Quantified Difference | ~6.7 to 20-fold weaker serotonin release potency |
| Conditions | Rat brain synaptosome monoamine release assay |
Minimizes endogenous serotonin release during assays, ensuring that observed cellular responses are driven by direct receptor agonism rather than secondary neurotransmitter flooding.
For forensic and toxicological laboratory workflows, high-purity 5-MeO-aMT provides a highly reproducible calibration standard for monoamine reuptake inhibition. It demonstrates a distinct, quantifiable selectivity profile, inhibiting the reuptake of dopamine with an IC50 of 0.18 µM, while showing lower potency for serotonin (IC50 = 2.9 µM) and norepinephrine (IC50 = 3.37 µM). This specific multi-target ratio is critical for validating LC-MS/MS equipment and ensuring batch-to-batch reproducibility in pharmacological panel screening.
| Evidence Dimension | Dopamine vs. Serotonin Reuptake Inhibition (IC50) |
| Target Compound Data | 0.18 µM (Dopamine) vs 2.9 µM (Serotonin) |
| Comparator Or Baseline | Internal transporter selectivity baseline |
| Quantified Difference | 16-fold higher potency for dopamine reuptake inhibition over serotonin |
| Conditions | Rat brain synaptosome reuptake assay |
Provides a strictly quantified, multi-target inhibition ratio necessary for calibrating multiplexed forensic toxicology panels and ensuring reproducible laboratory workflows.
Due to its highly specific monoamine reuptake inhibition profile—such as its 0.18 µM IC50 for dopamine reuptake —5-MeO-aMT is an essential analytical reference standard for forensic laboratories. It is procured to calibrate GC-MS and LC-MS/MS equipment, definitively distinguishing this compound from closely related tryptamines like aMT and 5-MeO-DMT in complex biological matrices.
Because 5-MeO-aMT possesses a 38-fold higher activation potency at the 5-HT2A receptor compared to baseline DMT [1], it is the preferred high-affinity probe for in vitro receptor mapping and functional assays. Its use allows researchers to achieve robust receptor activation at low nanomolar concentrations without the signal noise typically associated with weaker agonists.
In complex neurochemical models where monoamine oxidase activity must be preserved, 5-MeO-aMT is procured over aMT because it exhibits an 82-fold reduction in MAO-A inhibition [2]. This makes it an ideal candidate for studying serotonergic pathways without artificially inflating endogenous monoamine levels through enzyme blockade.